2,5,8-Trimethyl-10,10-diphenyl-5,10-dihydrodibenzo(b,e)(1,4)azastannine
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Overview
Description
The compound “QN6S3B7ZA5” is a chemical entity with the molecular formula C27H25NSn . It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by its complex molecular structure, which includes a tin atom bonded to phenyl groups and methyl-substituted aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “QN6S3B7ZA5” involves several steps, starting with the preparation of the precursor molecules. The key steps include:
Formation of the Tin-Phenyl Bond: This is typically achieved through a reaction between tin chloride and phenyl lithium in an anhydrous solvent such as tetrahydrofuran.
Substitution Reactions:
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired product, “QN6S3B7ZA5”.
Industrial Production Methods
On an industrial scale, the production of “QN6S3B7ZA5” follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“QN6S3B7ZA5” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent, such as a halogen or an alkyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “QN6S3B7ZA5”, each with distinct chemical and physical properties.
Scientific Research Applications
“QN6S3B7ZA5” has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of “QN6S3B7ZA5” involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
“QN6S3B7ZA5” can be compared with other similar compounds, such as:
Tetraphenyltin: Similar in structure but lacks the methyl-substituted aromatic rings.
Triphenyltin Chloride: Contains three phenyl groups and a chlorine atom, differing in its reactivity and applications.
Dimethyltin Dichloride: Features two methyl groups and two chlorine atoms, with distinct chemical properties.
Properties
CAS No. |
17154-54-0 |
---|---|
Molecular Formula |
C27H25NSn |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
2,5,8-trimethyl-10,10-diphenylbenzo[b][1,4]benzazastannine |
InChI |
InChI=1S/C15H15N.2C6H5.Sn/c1-12-4-8-14(9-5-12)16(3)15-10-6-13(2)7-11-15;2*1-2-4-6-5-3-1;/h4-8,10H,1-3H3;2*1-5H; |
InChI Key |
NOVNZOOEIFHILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C([Sn]2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C3)C)C |
Origin of Product |
United States |
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